molecular formula C23H21N3O4S B2590493 3,4,5-Trimethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide CAS No. 863593-28-6

3,4,5-Trimethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B2590493
CAS No.: 863593-28-6
M. Wt: 435.5
InChI Key: BZJKFYPLIMHNSI-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound featuring a trimethoxyphenyl group, a thiazolopyridine moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3,4,5-Trimethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer, bacterial infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: Dihydrofolate reductase (DHFR) inhibitors.

    Combretastatin (CA) derivatives: Potent microtubule targeting agents.

Uniqueness

3,4,5-Trimethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is unique due to its combination of the trimethoxyphenyl group and the thiazolopyridine moiety, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for scientific research and drug development .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-13-15(22-26-17-9-6-10-24-23(17)31-22)7-5-8-16(13)25-21(27)14-11-18(28-2)20(30-4)19(12-14)29-3/h5-12H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJKFYPLIMHNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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